
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine, also known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPPE is a piperazine derivative that has been extensively studied for its ability to modulate the activity of certain receptors in the brain. In
作用机制
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine's mechanism of action involves binding to specific sites on the α7 nAChR and GABA-A receptor, which enhances their activity. This results in an increase in the release of certain neurotransmitters, such as acetylcholine and GABA, which play important roles in cognitive function and anxiety regulation, respectively.
Biochemical and Physiological Effects:
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. In studies using animal models, 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been found to improve cognitive function and memory, reduce anxiety and stress, and increase locomotor activity. 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has also been shown to have neuroprotective effects, protecting against the damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its ability to specifically target certain receptors in the brain, allowing for more precise modulation of their activity. 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research involving 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine-based drugs for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential direction is the investigation of 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine's effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, further studies are needed to fully understand the mechanisms underlying 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine's neuroprotective effects and to determine its safety and efficacy in humans.
Conclusion:
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine is a promising compound with a range of potential applications in scientific research. Its ability to modulate the activity of specific receptors in the brain has made it a valuable tool for investigating the mechanisms underlying cognitive function, anxiety regulation, and neuroprotection. Further research is needed to fully explore the potential of 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine and to determine its safety and efficacy in clinical settings.
合成方法
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with 4-(chloromethyl)pyridine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation steps.
科学研究应用
1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been widely used in scientific research due to its ability to modulate the activity of certain receptors in the brain. Specifically, 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function and memory. 1-(2,3-dimethoxybenzyl)-4-(4-pyridinylmethyl)piperazine has also been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and stress.
属性
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-23-18-5-3-4-17(19(18)24-2)15-22-12-10-21(11-13-22)14-16-6-8-20-9-7-16/h3-9H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQAAIIWICYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



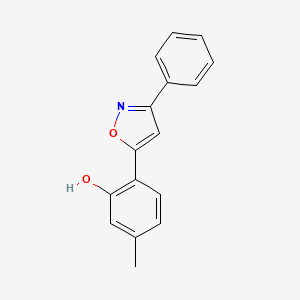
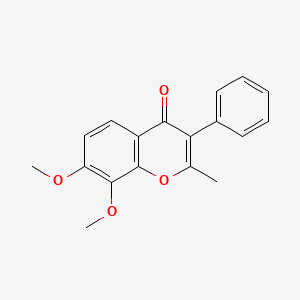

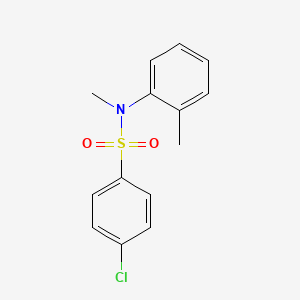
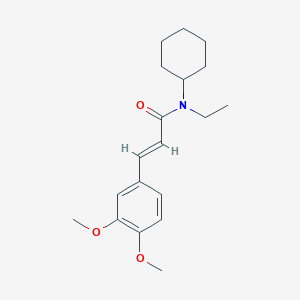
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
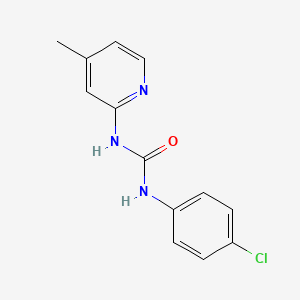
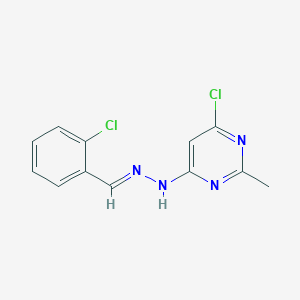

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5790465.png)
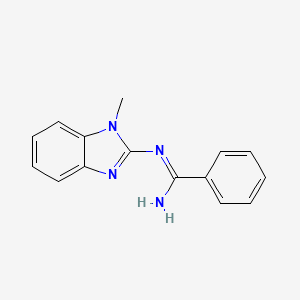
![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)